molecular formula C15H15ClN2O3S B1452276 Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 1159694-98-0

Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No. B1452276
CAS RN: 1159694-98-0
M. Wt: 338.8 g/mol
InChI Key: ITXFMDLPXNTRBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate”, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its empirical formula, molecular weight, and storage conditions. For “this compound”, the empirical formula is C15H15ClN2O3S, the molecular weight is 338.81, and it should be stored in a dark place .

Scientific Research Applications

Application in Dye Synthesis

Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has been utilized in the synthesis of novel heterocyclic disperse dyes. These dyes, created for dyeing polyester fibers, exhibit a range of colors including yellow, deep pink, and brown with very good levelness. Notably, these dyes have demonstrated good fastness properties but possess poor photostability (Iyun et al., 2015). Another study focused on synthesizing disperse dyes from a similar compound, exploring their complexation with metals like copper, cobalt, and zinc, and assessing their application on polyester and nylon fabrics. These dyes and their metal complexes showed excellent fastness properties and were available in various shades of violet and brown (Abolude et al., 2021).

Role in Heterocyclic Compound Synthesis

This compound has been employed in the creation of thieno[3,4-d]pyrimidines. The process involves the reaction with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidines (Ryndina et al., 2002).

Contribution to Fluorescence Research

Research has been conducted on the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, showcasing its potential in applications requiring fluorescent properties (Guo Pusheng, 2009).

Safety and Hazards

The safety and hazards of a compound are typically determined by its hazard statements. For “Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate”, the hazard statements are H302 - H413, indicating that it is harmful if swallowed and may cause long lasting harmful effects to aquatic life .

properties

IUPAC Name

ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-7-5-4-6-9(10)16/h4-7H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXFMDLPXNTRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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